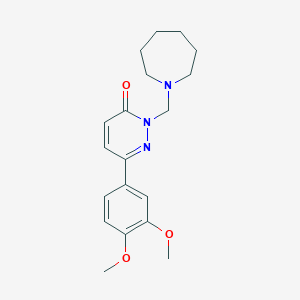
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is a chemical compound that belongs to the class of organic compounds known as beta-adrenergic agonists. These compounds are typically used in various scientific and medical applications due to their ability to interact with beta-adrenergic receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL typically involves the reaction of naphthalen-2-ol with an appropriate epoxide, followed by the introduction of the tert-butylamino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaldehyde, while reduction could produce naphthalen-2-ylmethanol.
科学的研究の応用
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with beta-adrenergic receptors in cell signaling pathways.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its beta-adrenergic agonist properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various physiological responses, such as increased heart rate and bronchodilation.
類似化合物との比較
Similar Compounds
Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.
Albuterol: A selective beta-2 adrenergic agonist used for treating asthma and chronic obstructive pulmonary disease (COPD).
Uniqueness
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other beta-adrenergic agonists. Its naphthalene moiety might provide enhanced binding affinity and selectivity for certain beta-adrenergic receptors.
特性
CAS番号 |
2007-73-0 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3 |
InChIキー |
JBZCAAUCFLMBPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12174863.png)
![N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174873.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide](/img/structure/B12174899.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B12174911.png)
![1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12174923.png)


![3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174956.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174962.png)
![N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B12174963.png)
